2,4-Dinitro-1-[(4-nitrophenyl)methylsulfinyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dinitro-1-[(4-nitrophenyl)methylsulfinyl]benzene is an organic compound characterized by the presence of nitro groups and a sulfinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitro-1-[(4-nitrophenyl)methylsulfinyl]benzene typically involves the nitration of a suitable precursor, followed by the introduction of the sulfinyl group. One common method involves the nitration of 1-[(4-nitrophenyl)methylsulfinyl]benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitro-1-[(4-nitrophenyl)methylsulfinyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium dithionite are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dinitro-1-[(4-nitrophenyl)methylsulfinyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dinitro-1-[(4-nitrophenyl)methylsulfinyl]benzene involves its interaction with molecular targets through its nitro and sulfinyl groups. These functional groups can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s ability to undergo nucleophilic aromatic substitution also plays a role in its reactivity and potential biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitro-1-[(4-nitrophenyl)methyl]benzene: Lacks the sulfinyl group, making it less reactive in certain chemical reactions.
2,4-Dinitro-N-methylaniline: Contains a methylamino group instead of the sulfinyl group, leading to different reactivity and applications.
2-Amino-4-nitro-N-methylaniline:
Uniqueness
2,4-Dinitro-1-[(4-nitrophenyl)methylsulfinyl]benzene is unique due to the presence of both nitro and sulfinyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological molecules, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
1046-79-3 |
---|---|
Molecular Formula |
C13H9N3O7S |
Molecular Weight |
351.29 g/mol |
IUPAC Name |
2,4-dinitro-1-[(4-nitrophenyl)methylsulfinyl]benzene |
InChI |
InChI=1S/C13H9N3O7S/c17-14(18)10-3-1-9(2-4-10)8-24(23)13-6-5-11(15(19)20)7-12(13)16(21)22/h1-7H,8H2 |
InChI Key |
WPWUODKDLNQVBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.